molecular formula C12H3Cl5O B3066065 1,2,4,6,8-Pentachlorodibenzofuran CAS No. 69698-57-3

1,2,4,6,8-Pentachlorodibenzofuran

Cat. No.: B3066065
CAS No.: 69698-57-3
M. Wt: 340.4 g/mol
InChI Key: JDTUAYPJSSXDNO-UHFFFAOYSA-N
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Description

1,2,4,6,8-Pentachlorodibenzofuran is a synthetic congener of the polychlorinated dibenzofuran (PCDF) family, a group of persistent environmental pollutants often studied alongside polychlorinated dibenzo-p-dioxins (PCDDs) . It is critical to note that specific toxicological, pharmacokinetic, and environmental fate data for the 1,2,4,6,8 congener are less extensively documented in the available literature compared to other pentachlorinated isomers, such as 2,3,4,7,8-Pentachlorodibenzofuran . As a PCDF, this compound is a subject of significant research interest due to the general properties of its chemical class. PCDFs are known to be unintentional byproducts of combustion and industrial processes, such as the incineration of chlorine-containing materials, and are classified as persistent organic pollutants (POPs) under the Stockholm Convention . Researchers utilize this and related compounds to investigate the mechanisms of toxicity mediated through the aryl hydrocarbon receptor (AhR) pathway, a key signaling route involved in the expression of genes responsible for metabolic activation and cellular responses . Studies on PCDFs contribute to vital areas of scientific inquiry, including environmental monitoring, ecotoxicology, and the understanding of the biochemical basis of dioxin-like toxicity, which can include studies on hepatotoxicity, teratogenicity, and tumor promotion . This product is provided as a high-purity analytical standard or research chemical. It is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets and conduct all work in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1,2,4,6,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-5-9-10(17)6(14)3-8(16)12(9)18-11(5)7(15)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUAYPJSSXDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219984
Record name 1,2,4,6,8-Pentachlorodibenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69698-57-3
Record name 1,2,4,6,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J783Y751CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization Within Polychlorinated Dibenzofurans Pcdfs Research

Polychlorinated dibenzofurans are a group of halogenated aromatic hydrocarbons that have garnered significant scientific attention due to their persistence in the environment and their potential for toxic effects. The PCDF family consists of 135 different congeners, distinguished by the number and position of chlorine atoms on the dibenzofuran (B1670420) backbone.

The toxicity of PCDFs is primarily associated with congeners that have chlorine atoms in the 2, 3, 7, and 8 positions. These specific congeners can bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of biological events. Consequently, the majority of PCDF research has concentrated on these "dioxin-like" compounds.

In contrast, 1,2,4,6,8-Pentachlorodibenzofuran is classified as a non-2,3,7,8-substituted isomer. dc.gov This structural difference significantly influences its biological activity and, subsequently, the focus of its academic investigation. While not considered as toxic as its 2,3,7,8-substituted relatives, its presence in various environmental matrices and its potential formation from precursors like chlorophenols necessitates its inclusion in comprehensive PCDF analysis. nih.gov

Academic Significance and Research Directions

Anthropogenic Origins of this compound

Human activities are the principal source of PCDFs in the environment. These compounds are generated and released from a variety of industrial and combustion-related activities.

A number of industrial activities that involve chlorine or chlorinated compounds can lead to the unintentional formation of PCDFs. Most PCDFs are generated as undesirable impurities in certain chemical manufacturing processes that utilize chlorinated compounds. nih.gov For example, the production of chlorinated phenols and certain pesticides has been identified as a source of PCDF contamination. Although not commercially produced for scientific research purposes, this compound has been identified as a result of industrial activities involving the production and disposal of chlorinated compounds. ontosight.ai

Thermal processes are a major source of PCDF emissions. These compounds are formed during the combustion of organic matter in the presence of chlorine. Key thermal generation contexts include:

Waste Incineration: Municipal, medical, and hazardous waste incinerators are significant sources of PCDFs. Incomplete combustion provides the necessary conditions for their formation. The compound 1,2,3,7,8-Pentachlorodibenzofuran, a related isomer, has been found in the soil near municipal waste incinerators. caymanchem.com

Metallurgical Industries: Processes in the iron and steel industry, such as sintering, as well as secondary copper and aluminum production, can release PCDFs. The high temperatures and presence of chlorine and catalytic metals in these processes facilitate their formation.

Power Generation: The combustion of fossil fuels, particularly coal, in power plants can also lead to the formation of PCDFs.

The optimal temperature window for the formation of PCDFs in these thermal processes is generally considered to be between 200°C and 400°C.

Mechanistic Pathways of PCDF Formation

The chemical formation of PCDFs is complex and can occur through several mechanistic pathways. The specific pathway can influence the pattern of congeners produced.

De novo synthesis is a primary pathway for the formation of PCDFs in thermal processes, particularly in the post-combustion zone or on fly ash particles. This process involves the synthesis of the dibenzofuran (B1670420) structure from elemental carbon and a source of chlorine.

The key components for de novo synthesis are:

A carbon source (e.g., soot, char, or other carbonaceous material in fly ash)

A chlorine source (inorganic or organic)

Oxygen

A metal catalyst

The reaction proceeds at temperatures typically ranging from 250°C to 400°C. The carbon structure of the fly ash acts as a matrix for the reaction, where chlorination and subsequent cyclization reactions occur to form the PCDF molecule.

Table 1: General Conditions for De Novo Synthesis of PCDFs

ParameterConditionRole in Formation
Temperature 250°C - 400°COptimal range for catalytic reactions on fly ash
Carbon Source Soot, Char, Activated CarbonProvides the backbone for the dibenzofuran structure
Chlorine Source HCl, Cl2, Metal ChloridesProvides the chlorine atoms for substitution
Oxygen Present in flue gasEssential for the oxidative reactions
Catalysts Copper, IronFacilitate the chlorination and cyclization steps

This table presents generalized data for PCDF formation, as specific data for this compound is not available.

PCDFs can also be formed from the transformation of precursor compounds that already possess an aromatic ring structure. This pathway involves the chemical alteration of chlorinated aromatic compounds.

Common precursors for PCDF formation include:

Chlorophenols (CPs): The condensation of two chlorophenol molecules or a chlorophenol with a chlorobenzene (B131634) can lead to PCDF formation.

Chlorobenzenes (CBzs): These compounds can also act as precursors, undergoing reactions to form the dibenzofuran structure.

Polychlorinated Biphenyls (PCBs): The partial oxidation of PCBs can result in the formation of PCDFs.

These precursor reactions are often catalyzed by the same metals that are active in the de novo synthesis pathway and occur under similar temperature conditions.

The presence of metal catalysts is a critical factor in the formation of PCDFs, significantly increasing the rate and yield of the reactions. Transition metals, particularly copper and iron, are known to be highly effective catalysts.

Table 2: Key Catalysts in PCDF Formation

CatalystChemical FormulaCommon Industrial Source
Copper(II) chloride CuCl2Present in fly ash from waste incineration
Iron(III) oxide Fe2O3Common component of fly ash from various combustion sources
Zinc chloride ZnCl2Found in emissions from metallurgical processes

This table illustrates common catalysts for general PCDF formation. The specific catalytic efficiency for the 1,2,4,6,8-isomer is not well-documented.

Catalytic Influences on Formation

Role of Metal Catalysts

Metal compounds, particularly those of copper and iron, are potent catalysts in the formation of PCDFs, including the 1,2,4,6,8-penta congener. ejnet.orgaaqr.org These catalysts are typically present in the fly ash of municipal and industrial incinerators. ejnet.org Copper(II) chloride (CuCl₂) is recognized as one of the most active catalysts, significantly promoting the formation of PCDFs over polychlorinated dibenzo-p-dioxins (PCDDs). aaqr.org

The catalytic process involves several steps:

Oxychlorination: Metal catalysts facilitate the reaction between hydrogen chloride (HCl) and oxygen (O₂) to produce molecular chlorine (Cl₂), which is a key chlorinating agent. ejnet.org

Carbon Chlorination: The generated chlorine then reacts with carbonaceous structures to form chlorinated aromatic precursors. aaqr.org

Condensation and Cyclization: The metal-catalyzed reactions enhance the condensation of these precursors to form the dibenzofuran ring structure. ejnet.org

Research has demonstrated that the catalytic activity is greatest around 400°C. ejnet.org While copper is the most potent catalyst, other metals like iron (Fe), zinc (Zn), potassium (K), and sodium (Na) also show a positive correlation with PCDF formation. ejnet.org The choice of metal catalyst can influence the final mixture of PCDF isomers produced. researchgate.net

Table 1: Relative Promotion Effect of Different Metal Additives on PCDD/F Formation

This table illustrates the potent catalytic effect of metal chlorides compared to metal oxides in the de novo synthesis of PCDD/Fs. Source: aaqr.org

Role of Carbonaceous Matrices

Carbonaceous matrices, such as soot and other particulate carbon forms in fly ash, serve a dual role in the formation of this compound. They are both a primary source of carbon for the molecule's backbone and a surface upon which the synthesis reactions occur. researchgate.net The de novo synthesis pathway, which is considered the dominant formation mechanism in combustion systems, relies on the reaction between particulate carbon, a chlorine source, and oxygen on the surface of these matrices. researchgate.net

The morphology of the carbon is crucial; degenerated graphitic structures, common in soot from gas-phase combustion, are considered a plausible source for de novo synthesis. researchgate.net This matrix provides a large surface area that adsorbs reactants and catalysts, concentrating them and facilitating the complex series of reactions needed to build the pentachlorinated dibenzofuran molecule.

Molecular Rearrangement and Condensation Reactions

Beyond de novo synthesis from elemental carbon, this compound can be formed from the chemical transformation of precursor compounds. These reactions involve molecular rearrangements and condensations of smaller chlorinated aromatic molecules at high temperatures.

Key precursor pathways include:

Condensation of Chlorophenols: Chlorinated phenols, which are present in industrial chemicals like the wood preservative pentachlorophenol (B1679276) (PCP), can undergo condensation reactions to form PCDFs. researchgate.net These reactions are also significantly enhanced by the presence of metal catalysts like copper. ejnet.org

Transformation of Polychlorinated Biphenyls (PCBs): In environments such as fires involving transformers or capacitors containing PCBs, these compounds can oxidize and rearrange to form PCDFs. The specific chlorine substitution pattern on the PCB molecule influences the resulting PCDF isomer.

These precursor-based reactions are often surface-catalyzed on fly ash particles, where both the precursors and the necessary catalysts are present. researchgate.net

Environmental Release and Source Apportionment Studies

This compound is released into the environment from a variety of anthropogenic sources, primarily high-temperature thermal processes. Major sources include:

Municipal and industrial waste incineration. caymanchem.com

Metallurgical industries, such as metal recovery facilities. caymanchem.com

Combustion of fossil fuels. ejnet.org

Uncontrolled burning of waste.

Historical use and disposal of chemical products like PCBs and certain pesticides. nih.gov

Once released, this compound persists in the environment due to its chemical stability and resistance to degradation. It has been detected in various environmental media, including soil, sediment, and air. caymanchem.comontosight.ai

Source apportionment studies are critical for identifying the origins of PCDF contamination. These studies analyze the specific mixture of different PCDD and PCDF congeners (the "congener profile" or "fingerprint") in an environmental sample. Since different industrial processes often produce a characteristic congener profile, scientists can compare the fingerprint from a contaminated site to the known fingerprints of various sources (e.g., incinerators, metal smelting, chemical manufacturing) to determine the likely contributors. For example, the congener signature from a municipal waste incinerator will differ from that of a secondary copper smelter, allowing for the apportionment of sources in a given area.

Environmental Fate and Transport Dynamics

Atmospheric Distribution and Long-Range Transport Phenomena

Pentachlorodibenzofurans, including by inference 1,2,4,6,8-PeCDF, are semi-volatile organic compounds, allowing them to exist in the atmosphere in both the gas phase and adsorbed to particulate matter. This dual-phase existence is a key factor in their atmospheric distribution and potential for long-range transport. The partitioning between the gas and particle phases is influenced by factors such as temperature, with lower temperatures favoring adsorption to particles.

Due to their persistence and semi-volatile nature, PeCDFs are susceptible to long-range atmospheric transport, enabling them to travel far from their original sources. This transport occurs via a process of repeated deposition and re-volatilization, often referred to as the "grasshopper effect." This phenomenon allows these compounds to reach remote environments, such as arctic and alpine regions, where they can accumulate in ecosystems. Higher chlorinated PCDFs, including pentachlorinated congeners, are found to be predominantly associated with the particulate phase in the atmosphere. nih.gov

Inter-Compartmental Partitioning and Exchange

The movement of 1,2,4,6,8-PeCDF between different environmental compartments, such as soil, water, and the atmosphere, is governed by its physicochemical properties.

Soil-Atmosphere Interactions

The partitioning of PeCDFs between soil and the atmosphere is a dynamic process involving deposition (both wet and dry) and volatilization. The high octanol-water partition coefficient (Kow) of PeCDFs suggests a strong affinity for organic matter in soil, leading to their accumulation in this compartment. However, volatilization from soil surfaces can re-introduce these compounds into the atmosphere, contributing to their long-range transport. The rate of volatilization is influenced by factors such as soil temperature, organic carbon content, and air-flow velocity.

Sediment-Water Column Dynamics

In aquatic environments, PeCDFs tend to partition from the water column to sediments due to their hydrophobic nature. nih.gov This process is driven by the high affinity of these compounds for organic carbon present in sediment particles. As a result, sediments can act as a significant sink and long-term reservoir for PeCDFs. However, resuspension of sediments and diffusion from porewater can lead to the re-entry of these compounds into the water column. Studies have shown that for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in general, a very small fraction of the total mass is found in the dissolved phase in the water column. nih.gov The partitioning behavior is complex and can be influenced by the amount of dissolved and particulate organic carbon. nih.gov

Degradation Pathways in Environmental Matrices

The persistence of 1,2,4,6,8-PeCDF in the environment is a result of its resistance to degradation. However, several processes can contribute to its slow transformation.

Photolytic Transformation Processes

Photodegradation, or the breakdown of a chemical by light, is a potential degradation pathway for PeCDFs in the environment. In the atmosphere, this process can occur through direct photolysis or by reaction with photochemically produced hydroxyl radicals. The rate of photolysis is generally faster for PCDFs than for polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov The primary degradation pathway for direct photolysis of PCDD/Fs is reported to be the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov For some PCDFs, photocatalytic degradation in the presence of catalysts like zinc oxide and tin oxide under UV irradiation has been observed. nih.gov

Biodegradation Considerations

The biodegradation of PeCDFs is generally a slow process. In aerobic conditions, some bacteria have been shown to degrade lower chlorinated dioxins and furans. nih.gov For higher chlorinated congeners, including pentachlorinated isomers, reductive dechlorination under anaerobic conditions is a more likely pathway. nih.gov This process involves the removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic congeners. White-rot fungi have also demonstrated the ability to degrade a range of PCDDs and PCDFs. nih.gov

Data Tables

Due to the lack of specific experimental data for 1,2,4,6,8-Pentachlorodibenzofuran, the following tables present data for a representative pentachlorodibenzofuran isomer, 2,3,4,7,8-Pentachlorodibenzofuran (B44125), to provide an indication of the expected physicochemical properties.

Table 1: Physicochemical Properties of 2,3,4,7,8-Pentachlorodibenzofuran

PropertyValueSource
Molecular FormulaC₁₂H₃Cl₅O nih.gov
Molecular Weight340.4 g/mol nih.gov
Water Solubility0.000235 mg/L @ 23 °C nih.gov
Vapor Pressure2.63 x 10⁻⁹ mm Hg @ 25 °C nih.gov
Log Kₒw (Octanol-Water Partition Coefficient)6.92 nih.gov
Henry's Law Constant5.01 x 10⁻⁶ atm-m³/mol @ 25 °C (Estimated) nih.gov

Environmental Modeling Approaches for Congener-Specific Fate

Due to the vast number of PCDF congeners, experimental determination of the environmental fate and transport properties for each one is often not feasible. Consequently, environmental modeling has become an indispensable tool for predicting the behavior of these compounds. For less-studied congeners like this compound, where experimental data are scarce, these in silico approaches are the primary means of estimating their environmental distribution and persistence.

Congener-specific modeling is essential because even small differences in the number and position of chlorine atoms on the dibenzofuran (B1670420) structure can lead to significant variations in physicochemical properties, and thus in their environmental fate. tandfonline.com These models integrate a compound's properties with characteristics of the environment to simulate its movement and transformation over time and across different environmental compartments such as air, water, soil, and biota.

Multimedia Environmental Fate Models:

A common approach for modeling the environmental fate of persistent organic pollutants (POPs) like this compound is the use of multimedia environmental fate models. These models, often based on the concept of fugacity, describe the partitioning of a chemical between different environmental compartments. Fugacity, a measure of a chemical's "escaping tendency" from a phase, allows for the prediction of the direction of chemical transport.

Key inputs for these models include:

Physicochemical properties of the congener: such as solubility in water, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow).

Properties of the environmental media: including organic carbon content of soil and sediment, and temperature.

Degradation rates: in various media (air, water, soil).

Quantitative Structure-Activity Relationship (QSAR) Models:

In the absence of experimentally determined physicochemical properties and degradation rates for this compound, Quantitative Structure-Activity Relationship (QSAR) models are employed. QSARs are mathematical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. ecetoc.org By analyzing a dataset of compounds with known properties, these models can predict the properties of other compounds based solely on their molecular structure.

Several software packages and methodologies are used to predict these crucial parameters for environmental modeling, including:

US EPA EPISuite™: A suite of physical/chemical property and environmental fate estimation programs.

COSMOtherm and SPARC: Software used for predicting physicochemical properties. nih.gov

Detailed Research Findings and Predicted Data

Predicted Physicochemical Properties:

The following table presents the predicted physicochemical properties for this compound, which are critical inputs for environmental fate models.

PropertyPredicted ValueUnitSignificance in Environmental Modeling
Molecular Weight340.41 g/mol A fundamental property that influences other physical characteristics.
Log Kow (Octanol-Water Partition Coefficient)6.58unitlessIndicates the hydrophobicity of the compound. A high log Kow suggests a tendency to partition into soil, sediment, and biological tissues rather than remaining in water.
Water SolubilityLowmg/LAffects the compound's concentration in aquatic environments and its potential for transport in water.
Vapor PressureLowmm HgInfluences the partitioning between the atmosphere and other environmental compartments. Low vapor pressure indicates low volatility.
Henry's Law ConstantLowatm-m³/molDescribes the partitioning between air and water. A low value suggests the compound is more likely to be found in water than in the air.
Bioconcentration Factor (BCF)3.86 (log BCF)L/kgPredicts the potential for the chemical to accumulate in aquatic organisms from the surrounding water. A high BCF indicates a high potential for bioaccumulation. epa.gov

Predicted Environmental Fate Parameters:

The persistence of this compound in different environmental compartments can be estimated through its predicted degradation half-lives.

Environmental CompartmentPredicted Half-LifeSignificance in Environmental Modeling
AirDays to WeeksThe persistence in the atmosphere determines the potential for long-range transport. Photochemical degradation is a primary removal process.
WaterMonths to YearsLow water solubility and resistance to hydrolysis lead to long persistence in aquatic systems, primarily in the sediment.
SoilYearsStrong adsorption to organic matter in soil limits its mobility and bioavailability, leading to very slow degradation.
SedimentVery LongSediments are a major sink for hydrophobic compounds like PCDFs, where they can persist for extended periods and potentially re-enter the food web.

The application of these modeling approaches indicates that this compound, like other PCDFs, is expected to be a persistent and bioaccumulative compound. Its high hydrophobicity suggests that it will predominantly partition to soil and sediment, with a significant potential for accumulation in the food chain. The lack of experimental data for this specific congener highlights the critical role of environmental modeling in assessing the potential risks of the numerous PCDF compounds present in the environment.

Bioaccumulation and Biotransformation in Ecological Systems

Bioaccumulation Kinetics and Congener-Specific Uptake

Bioaccumulation encompasses the uptake of a chemical from all environmental sources, including water, sediment, and food. The kinetics of this process are influenced by the physicochemical properties of the compound and the physiology of the organism.

For many terrestrial and aquatic organisms, the primary route of exposure to persistent organic pollutants like PCDFs is through the diet. Studies on other PCDF congeners have demonstrated efficient absorption from the gastrointestinal tract. For instance, research on male Fischer rats showed that over 70% of an oral dose of 2,3,4,7,8-PeCDF was absorbed. nih.gov This high absorption efficiency indicates that dietary intake is a significant pathway for the bioaccumulation of pentachlorodibenzofurans.

The transfer of these compounds from contaminated feed to animal tissues is a key concern for food safety. In a study with suckler ewes, a significant bioaccumulation of various PCDD/F congeners from contaminated hay into milk and adipose tissue was observed, with penta- and hexa-chlorinated congeners showing notable accumulation.

Aqueous exposure, which includes uptake from water and contaminated sediments, is a significant pathway for aquatic organisms. The polychaete Hediste diversicolor has been used to assess the bioaccumulation of PCDDs and PCDFs from sediments. frontiersin.org These studies revealed that the congener profile in the organisms can differ significantly from that in the sediment, indicating preferential uptake and/or elimination of certain congeners. frontiersin.org

Specifically, less chlorinated congeners like 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF were often preferentially accumulated compared to more highly chlorinated congeners. frontiersin.org The Biota-to-Sediment Accumulation Factor (BSAF), a measure of the extent of chemical partitioning from sediment to an organism, has been observed to decrease with increasing lipophilicity for some PCDD/F congeners in polychaetes. frontiersin.org This suggests that while highly hydrophobic, extremely lipophilic compounds might have lower bioavailability from sediment. For juvenile rainbow trout, modeling has indicated that for chemicals with a log Kow greater than 5, aqueous uptake via the gills can still be the predominant pathway depending on the chemical concentration ratio between food and water. nih.gov

Biotransformation Mechanisms in Organisms

Biotransformation, or metabolism, is the process by which organisms chemically alter foreign compounds. This can lead to either detoxification and excretion or, in some cases, bioactivation to more toxic forms.

The cytochrome P450 (CYP) monooxygenase system is a primary enzyme system involved in the phase I metabolism of a wide range of xenobiotics, including PCDFs. uniba.itnih.govnih.gov The CYP1A subfamily, in particular, is known to be induced by and to metabolize dioxin-like compounds. uv.esyoutube.com

The rate of metabolism of PCDF congeners is highly dependent on the positions of the chlorine atoms. Metabolism is generally inhibited by chlorine substitution at carbon atoms adjacent to the oxygen atom in the dibenzofuran (B1670420) ring. nih.gov For example, 2,3,4,7,8-PeCDF, which has lateral chlorine substitutions, is metabolized very slowly. nih.gov In contrast, congeners with adjacent unsubstituted carbon atoms are more susceptible to metabolism. Given its substitution pattern, 1,2,4,6,8-PeCDF has unsubstituted carbon positions, suggesting it is likely a substrate for CYP enzymes, although specific metabolic rates have not been documented.

Studies on herring gull hepatocyte cultures have shown that 2,3,4,7,8-PeCDF is a more potent inducer of CYP1A enzymes than 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), highlighting the significant interaction of pentachlorodibenzofurans with this enzyme system. nih.gov

The biotransformation of PCDFs typically results in the formation of more polar, hydroxylated metabolites, which can then be conjugated and excreted from the body. In studies with rats, both 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF were found to be eliminated from the body as polar metabolites, primarily through the feces via biliary excretion. nih.govnih.gov For 2,3,4,7,8-PeCDF, over 90% of the radioactivity found in the feces consisted of polar metabolites of the parent compound. nih.gov

While the specific metabolites of 1,2,4,6,8-PeCDF have not been characterized, it is expected to follow a similar metabolic pathway, being transformed into hydroxylated derivatives before excretion. The rate of this metabolism and excretion will ultimately determine its persistence and potential for bioaccumulation in organisms. The whole-body half-life of PCDF congeners is inversely related to their rate of metabolism. nih.gov For example, in rats, the half-life of 2,3,4,7,8-PeCDF is significantly longer than that of 1,2,3,7,8-PeCDF, which is in turn more persistent than 2,3,7,8-TCDF. nih.gov

Tissue Distribution of Pentachlorodibenzofurans in Rats

The following table illustrates the distribution of 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF in the tissues of rats following intravenous administration. This provides an insight into the likely target tissues for 1,2,4,6,8-PeCDF accumulation.

Tissue1,2,3,7,8-PeCDF (% of dose)2,3,4,7,8-PeCDF (% of dose, 3 days post-administration)
Liver4370
Adipose Tissue77
Skin101
Muscle350.5
Data for 1,2,3,7,8-PeCDF reflects the initial pool size, while data for 2,3,4,7,8-PeCDF is at 3 days post-administration.
Source: nih.govnih.gov

Biomagnification Across Trophic Levels

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov This phenomenon is characteristic of persistent, bioaccumulative, and toxic substances. The potential for a chemical to biomagnify is often assessed using the Trophic Magnification Factor (TMF), which is derived from the slope of the relationship between the log-transformed, lipid-normalized concentration of the chemical and the trophic level of the organisms in a food web. A TMF value significantly greater than 1 is indicative of biomagnification. nih.gov

While specific TMF values for 1,2,4,6,8-PeCDF are not available in the scientific literature, the general properties of PCDFs suggest a potential for biomagnification. Studies on other POPs in various aquatic and terrestrial food webs have demonstrated significant trophic magnification. core.ac.uknih.gov For a compound to biomagnify, it must be persistent in the environment, readily taken up by organisms, and slowly eliminated. Pentachlorodibenzofurans, including by inference the 1,2,4,6,8- isomer, possess these characteristics.

The degree of biomagnification can be influenced by the structure of the food web, the metabolic capabilities of the organisms within it, and the physicochemical properties of the specific chemical congener. core.ac.uk For instance, the efficiency of metabolic elimination can vary significantly between species, which will in turn affect the extent of biomagnification.

Tissue Distribution and Sequestration Studies

The distribution of polychlorinated dibenzofurans, including pentachlorinated congeners, within an organism's body is not uniform. Due to their lipophilic (fat-seeking) nature, these compounds tend to move away from aqueous environments like blood and accumulate in tissues with high lipid content. This process, known as sequestration, leads to significant concentration differences among various organs and tissues.

Research on various animal species demonstrates a consistent pattern of PCDF distribution, primarily driven by the lipid content and metabolic capacity of the tissues. The liver, being a primary site for detoxification and having a rich blood supply and high lipid content, often accumulates the highest concentrations of these compounds. nih.gov Adipose tissue (fat) also serves as a major long-term storage site. nih.gov

In aquatic and terrestrial food webs, this differential distribution is evident. Studies on fish and piscivorous birds show that the highest levels of PCDFs are typically found in the liver, followed by eggs and intestines. nih.gov Muscle tissue, which is lower in lipids, generally contains significantly lower concentrations. nih.gov For instance, studies in rats exposed to the related congener 1,2,3,7,8-Pentachlorodibenzofuran (B131792) (1-PeCDF) showed initial distribution to the liver (43% of the dose), muscle (35%), skin (10%), and adipose tissue (7%). Over time, the compound redistributed, primarily to the liver for metabolism and excretion.

The table below presents findings on the tissue distribution of a related and well-studied congener, 2,3,4,7,8-Pentachlorodibenzofuran (B44125), which illustrates the typical sequestration pattern in wildlife.

Table 1: Example of Pentachlorodibenzofuran Tissue Distribution Data presented is for the 2,3,4,7,8-PeCDF congener as a proxy for general PeCDF distribution patterns.

Factors Influencing Bioavailability in Environmental Media

The bioavailability of 1,2,4,6,8-Pentachlorodibenzofuran—the fraction of the chemical in the environment that is available for uptake by living organisms—is not determined by its total concentration alone. A complex interplay of environmental and biological factors governs how readily this compound can be absorbed.

In aquatic systems, PCDFs are hydrophobic and tend to adsorb to sediment and suspended particles. Therefore, factors related to the sediment matrix are paramount.

Organic Carbon Content: The amount of total organic carbon (TOC) in sediment is a primary factor controlling the bioavailability of hydrophobic compounds like PeCDFs. nih.gov Sediments rich in organic matter can strongly bind the compound, reducing its concentration in the pore water and thus its availability for uptake by organisms like fish through their gills. nih.govresearchgate.net However, for sediment-dwelling (benthic) organisms that ingest sediment, the organic matter itself becomes the primary exposure route. nih.gov The quality and nature of the organic carbon (e.g., whether it is labile or refractory) also play a role. researchgate.net

Sediment Particle Size and Composition: The physical properties of the sediment, such as the proportion of fine particles (silt and clay), influence bioavailability. nih.gov Finer particles have a larger surface area-to-volume ratio, providing more sites for hydrophobic compounds to adsorb.

Environmental Conditions (pH and Redox Potential): Changes in the chemical environment can alter the partitioning of contaminants. While specific data for 1,2,4,6,8-PeCDF is scarce, studies on other hydrophobic contaminants show that changes in pH and redox potential (the tendency of an environment to be oxidizing or reducing) can affect desorption from sediment particles, potentially increasing bioavailability.

Organism-Specific Factors: Biological characteristics heavily influence uptake. These include the organism's feeding strategy (e.g., filter-feeder, deposit-feeder, predator), metabolic rate, lipid content, and its ability to metabolize and excrete the compound. nih.gov For example, some organisms may have more efficient enzymatic pathways for breaking down certain PCDF congeners, which would reduce net bioaccumulation.

The table below summarizes key factors that influence the environmental bioavailability of PCDFs.

Table 2: Summary of Factors Affecting Bioavailability of Pentachlorodibenzofurans

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of PCDFs, providing the necessary separation of different congeners from each other and from interfering compounds within a sample.

High-Resolution Gas Chromatography (HRGC) is a well-established and widely accepted method for the separation of PCDF congeners. researchgate.net This technique utilizes long, narrow capillary columns (e.g., 50-60 meters in length) coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase (typically helium or hydrogen) and the stationary phase. Volatile and semi-volatile compounds like PCDFs are separated based on their boiling points and polarity, which allows for the resolution of many isomers. nih.gov

The use of capillary columns in HRGC provides high theoretical plate counts, leading to excellent separation efficiency, which is crucial for distinguishing between the numerous PCDF congeners that may be present in a single sample. researchgate.net For instance, specific stationary phases have been developed to optimize the separation of the most toxic, 2,3,7,8-substituted congeners, from other less toxic ones. HRGC is almost invariably paired with mass spectrometry for detection and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is more commonly employed as a preparatory or "cleanup" step in PCDF analysis rather than for final separation. epa.govsyngeneintl.com In this context, HPLC is used to fractionate complex sample extracts to isolate the PCDF fraction from other classes of compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs), which can interfere with the final analysis. epa.gov

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive technique for the detection and identification of PCDFs due to its exceptional sensitivity and specificity. When coupled with a chromatographic separation method, it allows for the confirmation of a compound's identity based on its mass-to-charge ratio and fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is the preferred method for the analysis of trace levels of PCDFs. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. nih.gov This high mass accuracy allows for the determination of the elemental composition of a molecule. This capability is crucial for PCDF analysis as it enables the differentiation of PCDF congeners from other co-eluting chlorinated compounds that may have the same nominal mass but a different exact mass. nih.gov

HRMS provides the selectivity needed to eliminate interfering ions, which is particularly important when analyzing complex matrices like soil, sediment, or biological tissues. nih.govnih.gov The ability to perform full-scan data acquisition means that HRMS can be used for both targeted analysis (quantifying known compounds) and non-targeted screening (identifying unknown contaminants) from the same dataset. nih.govosti.gov

Table 1: Comparison of HRMS Performance Characteristics

Parameter Typical Range Advantage for PCDF Analysis
Mass Resolution 10,000 to >100,000 FWHM Separates PCDF signals from matrix interferences with very similar masses.
Mass Accuracy < 5 ppm Allows for high-confidence identification based on precise mass measurement. nih.gov
Sensitivity Picogram to femtogram Enables detection of ultra-trace levels of PCDFs in various samples.

| Scan Speed | 8 Hz to 100 Hz | Compatible with the sharp peaks produced by HRGC. nih.gov |

This table provides typical performance ranges for modern HRMS instruments.

Ionization is the process of creating charged ions from neutral molecules so they can be manipulated and detected by the mass spectrometer. The choice of ionization technique is critical and can influence the sensitivity and the type of information obtained.

Electron Impact (EI) Ionization: This is a "hard" ionization technique where high-energy electrons bombard the sample molecules. libretexts.org EI is widely used in GC-MS and creates a distinctive and reproducible fragmentation pattern that serves as a molecular fingerprint, which is useful for library matching and structural confirmation. chemrxiv.org However, the molecular ion (the intact molecule with one electron removed) can be weak or absent for some compounds due to extensive fragmentation.

Chemical Ionization (CI): This is a "softer" ionization method that results in less fragmentation and often a more abundant molecular ion or pseudo-molecular ion (e.g., [M+H]+). libretexts.org In Negative Chemical Ionization (NCI), which is particularly sensitive for electronegative compounds like PCDFs, an electron is captured by the molecule. NCI can provide significantly lower detection limits for halogenated compounds compared to other techniques. osti.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for analyzing semi-volatile compounds and is often used with LC-MS. chemrxiv.org It has been shown to provide good sensitivity for various environmental contaminants. nih.gov

Sample Preparation and Matrix Considerations

The reliability of any PCDF analysis begins with the meticulous preparation of the sample. epa.gov The goal is to extract the target analytes from the sample matrix (e.g., soil, water, tissue, air) and remove interfering substances that could compromise the chromatographic and mass spectrometric analysis. nih.gov

The general workflow involves several key steps:

Extraction: The method depends on the sample matrix. Soxhlet extraction, pressurized liquid extraction (PLE), or supercritical fluid extraction (SFE) can be used to extract PCDFs from solid samples using an organic solvent. For liquid samples, liquid-liquid extraction is common.

Cleanup and Fractionation: This is a critical multi-step process to remove the vast majority of the sample matrix. It often involves a combination of techniques such as acid and/or base washes and column chromatography using various sorbents like silica (B1680970) gel, alumina, and carbon. epa.gov These steps separate the PCDFs from lipids, PCBs, and other chlorinated compounds.

Table 2: Common Sample Preparation Techniques for PCDF Analysis

Step Technique Purpose
Extraction Soxhlet, Pressurized Liquid Extraction (PLE) To quantitatively remove PCDFs from the solid or liquid sample matrix. epa.gov
Cleanup Acid/Base Washing To remove acid- or base-labile interfering compounds.
Fractionation Multi-column Chromatography (Silica, Alumina, Carbon) To isolate the PCDF fraction from other compound classes (e.g., lipids, PCBs). epa.gov

| Concentration | Nitrogen Evaporation | To reduce the sample volume and concentrate the analytes prior to analysis. |

This table outlines the typical sequence of steps in preparing a sample for PCDF analysis.

The complexity of the matrix dictates the extent of the cleanup required. For example, biological samples like fish tissue or human adipose tissue are rich in lipids that must be efficiently removed to prevent contamination of the analytical system and to achieve low detection limits. epa.gov

Extraction Protocols

The initial step in the analysis of 1,2,4,6,8-PeCDF from environmental samples is the extraction of the analyte from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., soil, sediment, water, biological tissue). Common extraction techniques include Soxhlet extraction, Accelerated Solvent Extraction (ASE), and ultrasonic-assisted extraction (UAE).

Soxhlet Extraction: This is a classical and widely used technique that involves the continuous extraction of the sample with a suitable organic solvent. caymanchem.combenthamopenarchives.com For solid samples like soil or sediment, the sample is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) and placed in a thimble. benthamopenarchives.com The thimble is then placed in the Soxhlet extractor, and the solvent is heated, vaporized, and condensed, dripping back onto the sample. This process is repeated over several hours to ensure exhaustive extraction. caymanchem.com Toluene (B28343) is a commonly used solvent for the extraction of PCDFs. publications.gc.ca

Accelerated Solvent Extraction (ASE): ASE is a more modern and automated technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process. nih.govresearchgate.net This method significantly reduces extraction time and solvent consumption compared to traditional Soxhlet extraction. nih.govresearchgate.net For PCDF analysis, toluene is often used as the extraction solvent at temperatures around 175–200 °C and pressures of approximately 1500 psi. researchgate.net

Ultrasonic-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which enhances the disruption of the sample matrix and the transfer of the analyte into the solvent. This method is generally faster than Soxhlet extraction.

The following table provides a comparison of these common extraction methods for PCDFs.

FeatureSoxhlet ExtractionAccelerated Solvent Extraction (ASE)
Principle Continuous solid-liquid extraction with a cycling solvent.Extraction with solvents at elevated temperatures and pressures. nih.gov
Typical Solvents Toluene, Toluene/Acetone mixtures. publications.gc.caToluene, Dichloromethane. researchgate.netisobudgets.com
Extraction Time 16-24 hours. publications.gc.caca.gov15-30 minutes per sample. nih.gov
Solvent Volume High (several hundred mL).Low (typically 15-40 mL per sample). researchgate.net
Automation Manual or semi-automated.Fully automated. nih.gov
Advantages Well-established, thorough extraction.Fast, low solvent consumption, high sample throughput. nih.gov
Disadvantages Time-consuming, large solvent volume, potential for thermal degradation of analytes.High initial instrument cost.

Cleanup Procedures

Following extraction, the sample extract contains the target analyte, 1,2,4,6,8-PeCDF, along with a complex mixture of other organic compounds that can interfere with the final analysis. Therefore, a rigorous cleanup procedure is essential to remove these interfering compounds. Multi-step column chromatography is the most common approach.

Multi-layer Silica Gel Chromatography: This is a widely used cleanup technique for PCDF analysis. unc.eduazurewebsites.net The column is typically packed with layers of silica gel modified with sulfuric acid and sodium hydroxide. unc.edu The acidic silica layer removes oxidizable compounds, while the basic silica layer removes acidic compounds. Neutral silica is also used to separate compounds based on polarity.

Alumina and Florisil Chromatography: Alumina and Florisil columns are often used in sequence after the multi-layer silica gel column for further fractionation. nih.govnih.gov These adsorbents help to separate PCDFs from other classes of compounds, such as polychlorinated biphenyls (PCBs). nih.gov

Carbon Column Chromatography: Activated carbon has a high affinity for planar aromatic compounds like PCDFs. A carbon column is often the final cleanup step, providing a high degree of enrichment and separation from non-planar interfering compounds. nih.gov The PCDFs are adsorbed onto the carbon and then selectively eluted.

The general workflow for the cleanup of PCDF extracts is as follows:

Acid-Base Washing: The extract may be washed with concentrated sulfuric acid and then with a basic solution to remove a significant portion of interfering compounds. nih.gov

Column Chromatography: The extract is then passed through a series of chromatographic columns, typically in the order of multi-layer silica gel, alumina, and/or Florisil. unc.edunih.gov

Carbon Chromatography: A final cleanup on a carbon-based sorbent is often employed for highly sensitive analysis. nih.gov

Quantitative Analysis and Quality Assurance

The instrumental analysis of 1,2,4,6,8-PeCDF is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). publications.gc.catandfonline.com This technique provides the necessary selectivity and sensitivity to detect and quantify PCDFs at trace levels.

Calibration and Validation Protocols

Isotope Dilution: The gold standard for the quantification of PCDFs is the isotope dilution method. canada.canih.gov This involves spiking the sample with a known amount of a ¹³C-labeled internal standard of the analyte of interest before extraction. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it corrects for losses during the extraction and cleanup steps. The concentration of the native analyte is determined by measuring the ratio of the response of the native analyte to the response of the labeled internal standard.

Calibration: The instrument is calibrated using a series of calibration solutions containing known concentrations of both the native (unlabeled) and labeled standards. nih.govscienceopen.com A calibration curve is generated by plotting the response ratio against the concentration ratio. For PCDFs, a multi-point calibration is typically performed to cover the expected concentration range in the samples. nih.gov

Validation: Method validation is crucial to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be close to 1. rsc.org

Accuracy: Determined by analyzing certified reference materials (CRMs) or spiked samples and comparing the measured concentration to the known value. service.gov.uk

Precision: Evaluated by the relative standard deviation (RSD) of replicate measurements. service.gov.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rsc.org

The following table outlines a typical calibration standard series for PCDF analysis.

Calibration LevelAnalyte Concentration (pg/µL)¹³C-Labeled Internal Standard Concentration (pg/µL)
CS10.110
CS20.510
CS32.010
CS410.010
CS550.010

Note: This is an example, and the actual concentration levels may vary depending on the specific method and instrumentation.

Assessment of Measurement Uncertainty

Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. nih.gov For PCDF analysis, the assessment of measurement uncertainty is complex and involves identifying and quantifying all potential sources of error throughout the analytical process.

The main components contributing to the measurement uncertainty in PCDF analysis include:

Within-laboratory reproducibility: The variation in measurements obtained by the same laboratory over time. mdpi.com

Bias: The systematic difference between the measured value and the true value, often assessed using CRMs. mdpi.comnih.gov

Calibration uncertainty: The uncertainty associated with the calibration curve and the purity of the standard solutions. benthamopenarchives.com

Sample matrix effects: Variations in the sample matrix that can affect the extraction efficiency and instrumental response.

Instrumental variation: Fluctuations in the performance of the HRGC-HRMS instrument.

Advanced Analytical Approaches in PCDF Research

Targeted Metabolomics for Environmental Samples

Metabolomics is the comprehensive study of small molecule metabolites in biological systems. Targeted metabolomics focuses on the quantitative analysis of a specific group of known metabolites. In the context of PCDF research, targeted metabolomics can be a powerful tool to investigate the biochemical effects of exposure to these compounds.

While research specifically on the metabolomic effects of 1,2,4,6,8-Pentachlorodibenzofuran is limited, studies on other PCDF congeners have shown that they can significantly alter metabolic pathways. For example, studies in rats have demonstrated that pentachlorodibenzofurans are metabolized and excreted in the bile, with the formation of phenolic metabolites through aromatic hydroxylation and hydrolytic dechlorination. canada.ca

A targeted metabolomics approach in environmental samples, such as the tissues of exposed organisms, could focus on quantifying key metabolites in pathways known to be affected by dioxin-like compounds. These pathways often include:

Lipid metabolism: Alterations in fatty acids, triglycerides, and cholesterol.

Amino acid metabolism: Changes in the levels of various amino acids.

Carbohydrate metabolism: Effects on glucose and glycogen (B147801) metabolism.

Steroid hormone biosynthesis: Disruption of hormone production.

By measuring the changes in the concentrations of these metabolites, researchers can gain insights into the mechanisms of toxicity of 1,2,4,6,8-PeCDF and identify potential biomarkers of exposure and effect.

Untargeted Screening for Novel PCDF Derivatives

Untargeted screening represents a paradigm shift from traditional targeted analysis, which focuses on a predefined list of known compounds. Instead, untargeted approaches aim to detect and identify all measurable substances in a sample, including unknown or unexpected contaminants. mdpi.com This methodology is particularly valuable for discovering novel PCDF derivatives that may have been formed through various transformation processes in the environment or during industrial activities.

The core of untargeted screening lies in the use of high-resolution mass spectrometry (HRMS), often coupled with advanced separation techniques like comprehensive two-dimensional gas chromatography (GCxGC). chromatographyonline.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions for unknown peaks, a critical first step in identification. nih.gov

The process typically involves:

Data Acquisition: A sample extract is analyzed using a high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to generate a complex dataset containing the mass-to-charge ratios and intensities of all detected ions. nih.gov

Data Processing: Sophisticated software is used to detect peaks, subtract background noise, and align features across multiple samples.

Compound Identification: This is the most challenging step. Potential PCDF derivatives are tentatively identified by comparing their accurate mass and isotopic patterns against comprehensive chemical databases. Confirmation often requires matching the fragmentation pattern (MS/MS spectrum) of the unknown compound with spectra from known standards or from spectral libraries. cdc.gov When reference standards are unavailable, the structural elucidation relies heavily on interpreting the fragmentation patterns and comparing them to those of known PCDF structures.

This untargeted approach enables a broader understanding of contamination profiles, moving beyond the conventionally monitored PCDF congeners. It allows for an unbiased investigation that can reveal previously unidentified derivatives, which may possess unique toxicological properties. mdpi.com

Table 1: Key Techniques in Untargeted Screening for Novel PCDF Derivatives

Technique Role in Untargeted Screening
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Provides enhanced separation power for extremely complex mixtures, resolving co-eluting compounds that would be missed by single-column GC. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) Delivers high mass accuracy and resolution, enabling the determination of elemental formulas for unknown compounds and distinguishing them from matrix interferences. nih.govepa.gov
Tandem Mass Spectrometry (MS/MS) Generates fragmentation patterns of precursor ions, which are crucial for structural elucidation and confirmation of the identity of novel compounds. thermofisher.com
Mass Spectral Libraries (e.g., NIST, Wiley) Used to match the fragmentation spectra of unknown compounds against a database of known spectra for tentative identification. cdc.gov

| Advanced Data Processing Software | Essential for peak detection, alignment, deconvolution, and statistical analysis of the large and complex datasets generated by HRMS. mdpi.com |

Table 2: Research Findings in the Application of Advanced Analytical Methodologies

Finding Analytical Approach Significance Citations
Enhanced Isomer Separation A dual-column GC setup (e.g., rxi-5 sil MS primary column with a Dioxin2 confirmation column) coupled with MS/MS allows for the complete separation and quantification of all 17 toxic 2,3,7,8-substituted PCDD/F congeners, overcoming co-elution issues found with single columns. This improves the accuracy of toxic equivalency (TEQ) calculations by ensuring that congeners like 2,3,4,7,8-PeCDF are not overestimated due to interfering isomers. chromforum.org
Screening of Food and Environmental Samples Gas chromatography with triple quadrupole mass spectrometry (GC/MS/MS) serves as a highly selective and economical screening method for PCDD/Fs at regulated levels. Positive results are typically confirmed using HRGC/HRMS. Provides a cost-effective way to analyze a large number of samples, reserving the more resource-intensive HRMS for confirmation of non-compliant samples. thermofisher.com
Identification in Complex Matrices High-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) is the standard and required method (e.g., EPA Method 8290A) for the definitive identification and quantification of PCDDs and PCDFs in diverse matrices like soil, sediment, and biological tissues. The high selectivity and sensitivity of HRMS are necessary to detect the ultra-trace levels (picogram to femtogram) of these compounds and confirm their identity with high confidence. epa.govtandfonline.com

| Monitoring of Atmospheric Transport | Long-term monitoring using high-volume air samplers followed by HRGC/HRMS analysis has been used to identify PCDF congener profiles in atmospheric samples, revealing sources and transport patterns. For instance, 2,3,4,7,8-PeCDF has been identified as a significant contributor during long-range transport events. | Helps in understanding the global distribution and fate of specific PCDF congeners and identifying distant emission sources. | mdpi.com |

Environmental Remediation and Mitigation Strategies

Biological Remediation Approaches

Biological remediation utilizes the metabolic capabilities of living organisms, such as microorganisms and plants, to degrade or sequester contaminants. These approaches are often considered environmentally friendly and cost-effective alternatives to traditional methods.

Bioremediation of chlorinated compounds like 1,2,4,6,8-PeCDF primarily involves microbial degradation. While specific studies on the bioremediation of the 1,2,4,6,8-PeCDF congener are limited, research on related polychlorinated dibenzofurans (PCDFs) and other persistent organic pollutants (POPs) provides insight into potential mechanisms. The process often relies on reductive dehalogenation, where microorganisms replace chlorine atoms with hydrogen under anaerobic conditions. youtube.com This initial step is crucial as it can reduce the toxicity of the compound and make the molecule more susceptible to further degradation. youtube.com

Phytoremediation involves the use of plants to clean up contaminated environments. nih.gov This can occur through several mechanisms, including phytoextraction (uptake and accumulation of contaminants in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and phytostabilization (immobilization of contaminants in the soil). nih.govwikipedia.org

For hydrophobic compounds like PeCDFs, plant uptake is generally limited but can occur. Contaminants are typically absorbed by the roots and may be translocated to other parts of the plant through transpiration and diffusion. nih.gov Research on other chlorinated compounds has shown that certain plants can take up and metabolize pollutants. clu-in.orgresearchgate.net For example, plants can enhance the degradation of pollutants in the root zone through the release of exudates that stimulate microbial activity. researchgate.net While specific applications for 1,2,4,6,8-PeCDF have not been extensively documented, the general principles of phytoremediation suggest it could be used as a low-cost, long-term "polishing step" to manage low-level contamination and prevent the migration of the compound in soil. clu-in.org

Rhizoremediation is a specific type of phytoremediation that focuses on the synergistic relationship between plants and the microorganisms in their root zone (the rhizosphere). Plants release organic compounds (exudates) such as sugars, amino acids, and enzymes into the soil, which can stimulate the growth and activity of contaminant-degrading microbes. researchgate.netresearchgate.net

This enhanced microbial activity in the rhizosphere can significantly accelerate the breakdown of persistent organic pollutants compared to microbial remediation alone. researchgate.net In the context of 1,2,4,6,8-PeCDF, rhizoremediation could enhance the dechlorination and subsequent degradation of the compound. The plant roots also improve soil aeration and structure, creating favorable conditions for microbial activity. Combining specific plants with microbial inoculants known to degrade chlorinated compounds can create a powerful remediation system. researchgate.net For instance, studies on PCP have demonstrated that inoculating the soil around plants with bacteria like Sphingobium chlorophenolicum leads to faster degradation and protects the plant from the compound's toxicity. researchgate.net

Physical and Physico-Chemical Treatment Methods

These methods rely on physical properties and chemical reactions to separate or destroy contaminants. They are often faster than biological methods but can be more expensive and energy-intensive.

Adsorption is a widely used technology for removing PCDFs from various matrices, including soil, water, and flue gas. nih.govchemviron.eu The process involves binding the contaminant molecules to the surface of a porous material (adsorbent). Activated carbon is the most common and effective adsorbent due to its high surface area and porous structure. nih.govresearchgate.netmdpi.com

Studies have demonstrated that activated carbon can achieve very high removal efficiencies for PCDFs. nih.gov Research on amending contaminated soils with activated carbon and biochar showed a substantial reduction in the availability of PCDD/Fs, with removal efficiencies ranging from 40% to over 90%. researchgate.netnih.gov Powdered activated carbons generally show higher effectiveness due to their finer particle size and larger surface area. researchgate.netnih.gov The effectiveness of adsorption depends on several factors, including the type of adsorbent, contaminant concentration, and the matrix (soil, water, etc.). mdpi.comunimelb.edu.au

Table 1: Performance of Adsorbents for PCDF Removal

AdsorbentMatrixPCDF Removal EfficiencyKey FindingsSource
Powdered Activated Carbon (PAC)SoilUp to 92% (for total PCDD/Fs)Sorbents with finer particle sizes and more macropores showed higher reduction efficiencies. nih.gov nih.gov
Granular Activated Carbon (GAC)Drinking WaterEffective for micropollutant removalGAC filters are a proven technology for removing persistent organic pollutants like PFAS, which have similar persistent properties. chemviron.eu chemviron.eu
BiocharSoil40% - 80% (for total PCDD/Fs)Performed reasonably well, especially in powdered form, in reducing the availability of PCDD/Fs. nih.gov nih.gov
Commercial Activated Carbonn-hexane solution99.7% - 99.8%Demonstrated very high removal efficiency from a non-aqueous solvent. nih.gov nih.gov

Thermal treatment methods use high temperatures to either destroy or separate contaminants from the soil or other materials. The two main types are incineration and thermal desorption. frtr.gov

Thermal Desorption: This process heats contaminated material to temperatures typically ranging from 90 to 560°C. frtr.gov At these temperatures, organic contaminants like PeCDF volatilize (turn into a gas) and separate from the solid matrix. The contaminated gas is then collected and treated in a separate unit. frtr.gov Studies on fly ash from municipal solid waste incinerators showed that considerable desorption of PCDD/PCDFs occurs at temperatures of 275°C and above, with maximum desorption at 350°C. nih.gov

Incineration: This is a destruction technology that operates at much higher temperatures, generally between 870 and 1,200°C. frtr.gov The high heat, in the presence of oxygen, breaks down the chemical structure of compounds like PeCDF, converting them into less harmful substances like carbon dioxide, water, and hydrochloric acid. frtr.gov

A critical consideration for thermal treatment is the potential for the formation of new PCDF congeners or other toxic byproducts if conditions are not carefully controlled. researchgate.netresearchgate.net For example, the thermal treatment of other chlorinated compounds like PCBs has been shown to generate PCDFs under certain temperature and catalyst conditions. researchgate.net Therefore, precise control of temperature, residence time, and oxygen levels is essential for effective and safe operation. frtr.gov

Table 2: Thermal Treatment Methods and Operating Conditions

TechnologyOperating TemperatureMechanismConsiderationsSource
Thermal Desorption90 - 560°CPhysical separation (volatilization)Requires off-gas treatment. Maximum PCDF desorption from fly ash seen at 350°C. nih.gov frtr.govnih.gov
Incineration870 - 1,200°CChemical destruction (oxidation)Destroys recalcitrant organic compounds. Risk of forming new toxic byproducts if not optimized. researchgate.net frtr.govresearchgate.net

Chemical In-Situ Technologies

In-situ chemical remediation technologies involve the introduction of chemical reagents directly into the contaminated subsurface to transform 1,2,4,6,8-Pentachlorodibenzofuran into less toxic compounds. These methods offer the advantage of treating the contaminant in place, avoiding the costs and risks associated with excavation. Two primary approaches are In-Situ Chemical Oxidation (ISCO) and In-Situ Chemical Reduction (ISCR).

In-Situ Chemical Oxidation (ISCO) is an aggressive remediation technique that uses strong oxidizing agents to destroy a wide range of organic contaminants, including chlorinated compounds like pentachlorodibenzofurans. wikipedia.orgclu-in.org Commonly used oxidants include permanganate (B83412) (potassium or sodium), persulfate, and ozone. clu-in.orgfrtr.gov The process chemically converts hazardous contaminants into non-hazardous or less toxic compounds. clu-in.org For chlorinated solvents, ISCO has proven effective. wikipedia.org For instance, catalyzed hydrogen peroxide and persulfate have been successfully used to treat chlorinated solvents. wikipedia.orgregenesis.com While highly effective for many organic compounds, the efficiency of ISCO for specific, highly chlorinated and persistent compounds like this compound requires careful consideration of site-specific conditions and may necessitate combination with other technologies.

In-Situ Chemical Reduction (ISCR) employs reducing agents to chemically transform contaminants into less toxic or immobile forms. cascade-env.com This technique is particularly effective for treating chlorinated compounds. cascade-env.comfrtr.gov Zero-valent iron (ZVI) is a frequently used reductant, which can degrade chlorinated solvents through abiotic pathways. clu-in.orgclu-in.org ISCR can be implemented through the injection of ZVI slurries or through the creation of permeable reactive barriers. frtr.govclu-in.org The technology can be enhanced by combining ZVI with a carbon substrate to create strong reducing conditions. frtr.gov

Table 1: Comparison of In-Situ Chemical Remediation Technologies for Chlorinated Compounds

TechnologyReagentsMechanismTarget ContaminantsConsiderations
In-Situ Chemical Oxidation (ISCO) Permanganate, Persulfate, Ozone, Catalyzed Hydrogen PeroxideOxidationChlorinated solvents, petroleum hydrocarbons, pesticides frtr.govCan be limited by oxidant delivery and competing reactions clu-in.org
In-Situ Chemical Reduction (ISCR) Zero-Valent Iron (ZVI), Bimetallic Materials, PolysulfidesReductionChlorinated solvents, some metals, explosives frtr.govEffectiveness can be influenced by the presence of other oxidizing agents

Integrated Remediation Strategies

Due to the persistent and complex nature of this compound contamination, a single remediation technology is often insufficient. dioxin20xx.org Integrated remediation strategies, which combine multiple techniques, can offer a more effective and cost-efficient solution. dioxin20xx.orgclu-in.org

Furthermore, the integration of bioremediation with chemical methods is gaining attention. For instance, combining ISCR with in-situ bioremediation, using amendments that stimulate both chemical reduction and microbial activity, can lead to more comprehensive degradation of chlorinated contaminants. frtr.gov Phytoremediation, the use of plants to remove or degrade contaminants, can also be part of an integrated approach, potentially in combination with microbial degradation. researchgate.netnih.gov

Monitoring and Assessment of Remediation Efficacy

Effective monitoring and assessment are crucial to determine the success of any remediation effort for this compound. This involves both long-term monitoring of the contaminated site and detailed analysis of environmental samples.

Long-term monitoring is essential, especially for contaminants like Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs), as their release can vary over time. researchgate.net Traditional short-term sampling may not provide a reliable picture of emissions from sources like incinerators, which can have periods of higher emissions during start-up or unstable conditions. researchgate.net Continuous or long-term sampling methods are therefore recommended to get a more accurate assessment of contaminant levels. researchgate.net Remote sensing techniques using satellite imagery can also be a valuable tool for large-scale and long-term monitoring of water quality parameters that may be affected by contamination. mdpi.com

Analytical techniques for assessing remediation efficacy involve the extraction and quantification of this compound and related compounds in soil, sediment, and water samples. nih.gov Gas chromatography with mass spectrometry (GC/MS) is a standard method for the analysis of these compounds. acs.org Recent advancements have focused on developing more efficient and cost-effective analytical procedures, such as combining simplified sample cleanup methods with advanced instrumentation like gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS). nih.gov Principal Component Analysis (PCA) can be a useful statistical tool to identify the sources of PCDD/F contamination by analyzing the congener profiles in environmental samples. nih.gov

Table 2: Monitoring and Assessment Techniques for this compound Remediation

TechniquePurposeKey Aspects
Long-Term Environmental Sampling Assess temporal variations in contaminant concentrationsContinuous or frequent sampling over extended periods to capture fluctuations in emissions and environmental levels. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) Quantify specific PCDD/F congeners in samplesProvides high sensitivity and specificity for identifying and measuring individual compounds. acs.org
Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) Enhanced quantification of trace contaminantsOffers improved selectivity and sensitivity for complex matrices, allowing for more efficient analysis. nih.gov
Principal Component Analysis (PCA) Source apportionment of contaminationStatistical analysis of congener patterns to identify the origin of PCDD/F pollution. nih.gov
Remote Sensing Large-scale, long-term monitoring of environmental qualitySatellite imagery can be used to monitor parameters like suspended particulate matter in water bodies. mdpi.com

Toxicological Research Perspectives on 1,2,4,6,8 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms

The toxicological effects of many halogenated aromatic hydrocarbons, including polychlorinated dibenzofurans (PCDFs), are primarily initiated through their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Compounds that bind to the AhR and elicit a similar suite of biological and toxicological responses as the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are referred to as "dioxin-like compounds". nih.gov

AhR Activation and Signaling Pathways

The canonical AhR signaling pathway is a well-characterized mechanism that governs the toxic effects of many dioxin-like compounds. nih.govfrontiersin.org In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. nih.gov

The activation sequence is as follows:

Ligand Binding: The process begins when a ligand, such as a PCDF, enters the cell and binds to the AhR. This binding event causes a conformational change in the receptor complex. nih.gov

Nuclear Translocation: The conformational change exposes a nuclear localization sequence on the AhR, facilitating the translocation of the ligand-receptor complex from the cytoplasm into the nucleus. nih.govacs.org

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT), another member of the bHLH-PAS family of proteins. nih.govmdpi.com

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. nih.govmdpi.com This binding initiates the transcription of a battery of genes, most notably those encoding for phase I and phase II metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1. nih.govmdpi.com

This induction of metabolizing enzymes is considered an adaptive response, designed to detoxify and eliminate foreign chemicals. nih.gov However, the persistent activation of this pathway by potent and slowly metabolized ligands like TCDD is linked to a wide range of toxic outcomes. nih.gov While this pathway is the primary mechanism for potent dioxin-like compounds, the degree of activation by specific congeners like 1,2,4,6,8-PeCDF is highly dependent on their molecular structure.

Ligand-Receptor Interactions

The affinity with which a PCDF congener binds to the AhR is a critical determinant of its toxic potential. This interaction is highly dependent on the compound's structure, particularly the number and position of chlorine atoms. The highest binding affinities and greatest toxic potencies are associated with congeners that have chlorine atoms in the lateral positions (2, 3, 7, and 8) and can assume a planar or coplanar configuration, similar to TCDD. nih.gov

1,2,4,6,8-Pentachlorodibenzofuran lacks the 2,3,7,8-lateral substitution pattern that is critical for high-affinity binding. Its chlorine atoms at positions 1, 4, 6, and 8 result in a non-planar structure that fits poorly into the AhR ligand-binding pocket. Consequently, it is expected to be a very weak AhR agonist compared to its laterally substituted isomers like 2,3,4,7,8-PeCDF or 1,2,3,7,8-PeCDF.

Studies on various PCDF congeners have shown that the stability and dissociation kinetics of the ligand-receptor complex are highly dependent on the ligand's structure. nih.gov While direct binding affinity data (Kd values) for the 1,2,4,6,8-PeCDF congener are not prominent in the literature, its structural characteristics firmly place it in the category of low-potency PCDFs.

Relative Potency Factor (RPF) and Toxic Equivalency Factor (TEF) Derivation

To assess the risk posed by complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) methodology was developed. nih.gov This approach uses a relative potency scheme to rank the dioxin-like activity of a compound in comparison to TCDD, which is assigned a TEF of 1.0. nih.govnih.gov The TEF for a specific congener is a consensus value derived from a database of individual Relative Potency (ReP) or Relative Potency Factor (RPF) estimates from numerous in vivo and in vitro studies. oup.comepa.gov

In Vitro Potency Assessments

In vitro bioassays are commonly used to determine the relative potency of individual congeners to induce an AhR-mediated response, such as the induction of CYP1A1 enzyme activity (measured, for example, by the ethoxyresorufin-O-deethylase (EROD) assay) in cultured cells. snu.ac.kr

While data for many PCDF congeners exist, specific in vitro potency assessments for 1,2,4,6,8-PeCDF are less common than for the more toxic 2,3,7,8-substituted congeners. However, available data from quantitative structure-toxicity relationship (QSTR) studies, which correlate chemical structure with biological activity, confirm its low potency. For instance, the toxicity of various PCDFs, expressed as the logarithm of the inverse of the effective concentration (log 1/EC50), shows a significantly lower value for 1,2,4,6,8-PeCDF compared to congeners known to be potent AhR agonists. researchgate.net This indicates that a much higher concentration of 1,2,4,6,8-PeCDF is required to elicit a response compared to the more toxic isomers.

Comparative In Vitro Toxicity of PCDF Congeners

PCDF CongenerToxicity [log(1/EC50)]
2,3,4,7,8-Pentachlorodibenzofuran (B44125)7.82
2,3,7,8-Tetrachlorodibenzofuran (B131793)7.39
1,2,3,7,8-Pentachlorodibenzofuran (B131792)7.13
This compound5.51
1,2,4,8-Tetrachlorodibenzofuran5.00

Data derived from a Quantitative Structure-Toxicity Relationship study of polychlorinated dibenzofurans. researchgate.net Higher values indicate greater toxicity/potency.

In Silico Modeling for Quantitative Structure-Toxicity Relationships (QSTR)

In silico methods, particularly Quantitative Structure-Toxicity Relationship (QSTR) models, are valuable tools for predicting the toxicity of chemicals based on their molecular structure. nih.govmdpi.com These models establish a mathematical relationship between chemical descriptors (e.g., electronic properties, size, hydrophobicity) and a toxicological endpoint. researchgate.netnih.gov

For PCDFs, QSTR studies have successfully modeled their AhR-mediated toxicity. researchgate.netmdpi.com These models reinforce the concept that the planarity of the molecule and the electronic properties dictated by the chlorine substitution pattern are key determinants of toxicity. Studies have used quantum chemical descriptors, such as the electrophilicity index (ω), to model the toxicity of PCDFs. mdpi.com

The low toxicity value of 5.51 (log 1/EC50) for 1,2,4,6,8-PeCDF is a direct output of such a QSTR model, quantitatively confirming that its structural and electronic properties make it a weak AhR agonist. researchgate.net These in silico approaches are crucial for estimating the potential toxicity of congeners for which extensive experimental data are unavailable and for supporting their exclusion from the high-priority list of dioxin-like compounds.

Non-AhR Mediated Toxicological Pathways

While the AhR is the primary mediator of dioxin toxicity, research has explored the possibility of toxicological pathways that are independent of this receptor. For dioxin-like compounds in general, proposed non-AhR mediated or non-canonical AhR pathways include:

Oxidative Stress: Some studies suggest that certain halogenated compounds can induce oxidative stress independently of, or parallel to, AhR activation.

Interaction with Other Proteins: There is potential for these compounds to interact with other cellular proteins, although this is less characterized.

Non-Canonical AhR Signaling: In contrast to the canonical XRE-driven pathway, non-canonical AhR signaling involves the activated AhR interacting with other transcription factors, such as NF-κB or the estrogen receptor (ERα), thereby modulating their respective signaling pathways without direct binding to XREs. mdpi.com

However, specific research into non-AhR mediated toxicological pathways for this compound is exceedingly scarce. Given its very low potency as an AhR agonist, any biological activity it might exhibit at high concentrations could potentially involve mechanisms other than the classical AhR pathway. Nevertheless, based on available scientific literature, the toxicological profile of 1,2,4,6,8-PeCDF is overwhelmingly defined by its weak interaction with the Aryl Hydrocarbon Receptor.

Investigation of Nuclear Receptor Interactions

A cornerstone of PCDF toxicology is the interaction of these compounds with intracellular proteins, particularly nuclear receptors that regulate gene expression. The primary target for many dioxin-like compounds, including the most toxic PCDF congeners, is the aryl hydrocarbon receptor (AhR). tandfonline.comtandfonline.comscielo.br The binding of a PCDF congener to the AhR initiates a cascade of molecular events, leading to the altered expression of a wide array of genes, including those involved in metabolism, cell growth, and differentiation. scielo.br

For instance, studies have demonstrated the high binding affinity of congeners like 2,3,7,8-tetrachlorodibenzofuran (TCDF) and various pentachlorodibenzofuran isomers to the AhR. nih.gov Research on radiolabeled PCDF congeners, including 1,2,3,7,8-pentachlorodibenzofuran (1,2,3,7,8-PeCDF), has shown their ability to act as ligands for the rat liver cytosolic AhR. nih.gov The induction of enzymes such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in cell-based assays is a common indicator of AhR activation. caymanchem.comcaymanchem.com For example, 1,2,3,7,8-PeCDF has been shown to induce AHH and EROD expression in rat hepatoma cells. caymanchem.com

Given that this compound lacks the 2,3,7,8-substitution pattern, it is predicted to have a significantly lower binding affinity for the AhR compared to its more toxic isomers. However, without direct empirical data, its potential to interact with the AhR or other nuclear receptors, possibly through different binding modes or at higher concentrations, remains an open area for investigation.

Congener-Specific Toxicokinetics in In Vitro and In Vivo Models

The toxicokinetics of a chemical, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its potential toxicity. For PCDFs, these processes are highly congener-specific and play a significant role in their bioaccumulation and persistence in biological systems.

While specific in vitro or in vivo toxicokinetic studies on this compound are not prominent in the available scientific literature, research on other pentachlorodibenzofuran congeners provides valuable insights into the likely metabolic fate of this compound. A key factor influencing the toxicokinetics of PCDFs is their resistance to metabolism, which is largely dependent on the chlorine substitution pattern. nih.gov

In vivo studies on 1,2,3,7,8-pentachlorodibenzofuran in rats have shown that this congener is distributed to various tissues, with the liver being a primary site of accumulation. nih.gov It is metabolized to more polar compounds and excreted, primarily via the feces. nih.gov The rate of metabolism and elimination is a crucial factor determining the biological half-life of these compounds. nih.gov

Comparative studies have highlighted significant differences in the toxicokinetics of various PCDF congeners. For example, a study in mink investigating the toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF) revealed different elimination half-lives for these two compounds. nih.gov Research in Baikal seals has also demonstrated congener-specific accumulation and maternal transfer of PCDFs. nih.gov

The general principle is that congeners lacking chlorine atoms at adjacent carbon atoms are more susceptible to metabolic breakdown. Given the substitution pattern of this compound, it is hypothesized that it would be more readily metabolized and have a shorter biological half-life compared to the highly persistent 2,3,7,8-substituted congeners. However, the specific metabolic pathways and the nature of its metabolites are unknown without dedicated in vitro and in vivo studies.

Table 1: Comparative Toxicokinetic Parameters of Selected PCDF Congeners

CongenerSpeciesKey Toxicokinetic FindingsReference(s)
1,2,3,7,8-PeCDFRatRapidly cleared from blood and distributed to liver, muscle, skin, and adipose tissue. Metabolized and excreted primarily in feces. nih.gov
2,3,7,8-TCDFMinkElimination half-time of less than 15 hours. nih.gov
2,3,4,7,8-PeCDFMinkElimination half-time of approximately 7-9 days. nih.gov
Various PCDFsBaikal SealCongener-specific accumulation with age in males and an age-related decline in adult females. nih.gov

This table is for illustrative purposes and highlights the congener-specific nature of PCDF toxicokinetics. Data for this compound is not available.

Species-Specific Responses in Toxicological Studies

The toxicological effects of PCDFs can vary significantly among different species. These species-specific responses are often linked to differences in AhR binding affinity, metabolic pathways, and the physiological disposition of the compounds.

While no toxicological studies have been specifically conducted on this compound, research on other PCDF congeners underscores the importance of considering species-specific differences. For example, the acute toxicity of 2,3,4,7,8-PeCDF has been characterized in male Fischer rats, revealing a range of toxic effects including body weight loss, hepatotoxicity, and thymic atrophy. nih.gov Studies in mink have been crucial for understanding the toxicity of PCDFs in a sensitive wildlife species. nih.gov

In vitro studies using cell lines from different species have also highlighted these differences. For instance, a zebrafish liver cell line was found to be less sensitive to PCDF-induced cytochrome P4501A mRNA induction compared to other fish cell lines. deepdyve.com This indicates that the cellular machinery responsible for mediating the toxic effects of PCDFs can differ across species.

The factors contributing to these species-specific responses are complex. They can include variations in the amino acid sequence of the AhR, leading to different binding affinities for PCDF congeners. Furthermore, the complement of metabolic enzymes, such as cytochrome P450s, present in a particular species will dictate the rate and pathway of PCDF metabolism, which in turn influences the compound's toxicity and persistence. scielo.br

Without direct toxicological data for this compound in various species, it is difficult to predict its specific toxicological profile. However, based on its structure, it is expected to be significantly less potent than the 2,3,7,8-substituted congeners. Future research should aim to characterize the toxicity of this and other understudied PCDF congeners in a range of species to better understand their potential risks to human and ecological health.

Table 2: Examples of Species-Specific Responses to PCDF Congeners

CongenerSpeciesObserved EffectsReference(s)
2,3,4,7,8-PeCDFRat (Male Fischer)Body weight loss, hepatotoxicity, thymic atrophy. nih.gov
2,3,7,8-TCDF & 2,3,4,7,8-PeCDFMinkInvestigated for effects on individuals and populations. nih.gov
Various PCDFsZebrafish (liver cell line)Lower sensitivity to CYP1A mRNA induction compared to other fish cell lines. deepdyve.com
Various PCDFsBaikal SealAge and sex-related differences in accumulation. nih.gov

This table illustrates the variability of PCDF effects across species. Data for this compound is not available.

Q & A

Q. What are the key structural and physicochemical properties of 1,2,4,6,8-pentachlorodibenzofuran relevant to environmental analysis?

  • Methodological Answer : The compound (CAS RN: 69698-57-3) has a molecular formula of C₁₂H₃Cl₅O and molecular weight 340.41 g/mol. Its chlorination pattern at positions 1,2,4,6,8 influences lipophilicity and environmental persistence. For analytical workflows, it is typically stored as a 50 µg/mL solution in 10% toluene or ethyl acetate mixtures to prevent degradation . Structural characterization requires high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS), using non-polar capillary columns (e.g., DB-5MS) to resolve co-eluting isomers .

Q. How is this compound detected and quantified in biological matrices such as human serum?

  • Methodological Answer : Isotope dilution techniques with ¹³C-labeled internal standards are critical for accuracy. The U.S. NHANES program employs solid-phase extraction (SPE) followed by HRGC/HRMS, achieving detection limits as low as 0.0677–0.329 fg/g serum for chlorinated dibenzofurans. For this compound, recovery rates must be validated against matrix-specific interferences, such as lipid content in serum .

Q. What is the toxicity equivalence factor (TEF) for this compound, and how does it compare to other isomers?

  • Methodological Answer : While 2,3,4,7,8-pentachlorodibenzofuran has a TEF of 0.3 due to its high aryl hydrocarbon receptor (AhR) binding affinity, this compound is not assigned a TEF in current WHO guidelines. This reflects its lower toxic potency, estimated at <1% of 2,3,7,8-TCDD’s toxicity. TEQ calculations for environmental samples should exclude this isomer unless congener-specific analysis confirms its presence .

Advanced Research Questions

Q. How can 3D-QSAR models improve predictions of AhR binding affinity for understudied isomers like this compound?

  • Methodological Answer : Comparative molecular field analysis (CoMFA) and partial least squares (PLS) regression can map steric/electronic interactions. For example, a study using PLS and k-nearest neighbors (KNN) achieved consensus R² >0.85 for AhR binding predictions by integrating descriptors like chlorine substitution geometry and dipole moments . Experimental validation via reporter gene assays (e.g., DR-CALUX) is essential to refine these models .

Q. What experimental designs are optimal for assessing chronic toxicity of this compound in vivo?

  • Methodological Answer : Subchronic exposure studies (e.g., 13-week dietary administration in rodents) should monitor hepatic biomarkers (CYP1A1/1A2 induction), thyroid hormones, and histopathology. Dose-response modeling using benchmark dose (BMD) methods is recommended, as seen in studies of 1,2,3,7,8-pentachlorodibenzofuran, where BMDL₁₀ values for liver effects were 0.1–0.3 µg/kg/day . Include recovery phases to assess reversibility of effects.

Q. How do regulatory discrepancies in isomer-specific TEFs impact risk assessment of environmental mixtures?

  • Methodological Answer : The exclusion of this compound from TEF frameworks may underestimate cumulative toxicity in complex matrices like lake sediments, where it constitutes ~5% of total pentachlorodibenzofurans . Researchers should apply congener-specific analysis and probabilistic modeling to quantify contribution margins. Recent IARC evaluations emphasize revisiting TEFs for minor isomers lacking mechanistic data .

Q. What analytical strategies resolve contradictions in isomer-specific toxicity data for chlorinated dibenzofurans?

  • Methodological Answer : Discrepancies arise from co-elution in GC-MS and variable AhR activation across cell lines. Use multidimensional chromatography (e.g., GC×GC-TOFMS) and orthogonal detectors (ECD/MS) to improve isomer separation. For toxicity profiling, combine in vitro assays (e.g., competitive AhR binding) with in silico docking simulations to identify critical substituent positions influencing toxicity .

Q. What are the gaps in carcinogenicity data for this compound, and how can they be addressed?

  • Methodological Answer : No chronic carcinogenicity studies exist for this isomer. Priority research should include two-year bioassays in rodents, focusing on hepatic and thyroid endpoints. Mechanistic studies should evaluate epigenetic modifications (e.g., DNA methylation) and oxidative stress pathways, leveraging comparative data from structurally similar carcinogens like 2,3,4,7,8-pentachlorodibenzofuran .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.